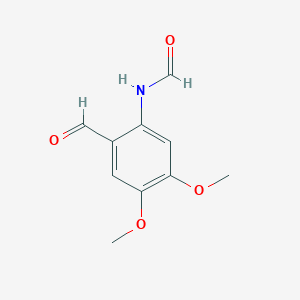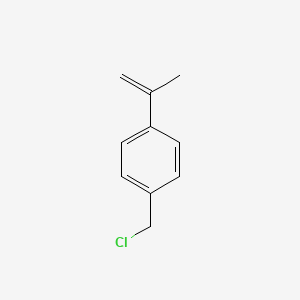
9H-Benzo(b)fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Benzo(b)fluoren-9-one is an organic compound with a complex polycyclic aromatic structure It is known for its unique photophysical properties, which make it a subject of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Benzo(b)fluoren-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . This reaction can be carried out in the presence of N-bromosuccinimide to yield highly functionalized benzamides.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes. For instance, the aerobic oxidation of fluorene in the presence of suitable catalysts can yield fluorenone derivatives, which can then be further processed to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Benzo(b)fluoren-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in excited state intramolecular proton transfer (ESIPT) reactions, which are significant in photophysical studies .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve the use of hydride donors.
Substitution: Substitution reactions often require halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various substituted fluorenones and benzamides, which have applications in materials science and pharmaceuticals .
Applications De Recherche Scientifique
9H-Benzo(b)fluoren-9-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9H-Benzo(b)fluoren-9-one primarily involves its photophysical properties. The compound undergoes excited state intramolecular proton transfer (ESIPT), which is facilitated by intramolecular hydrogen bonding. This process is significant in the study of photochemical and photophysical reactions .
Comparaison Avec Des Composés Similaires
9H-Fluoren-9-one: Shares similar photophysical properties and is used in similar applications.
1-Hydroxy-9H-fluoren-9-one: Known for its ESIPT dynamics.
1-Hydroxy-11H-benzo[b]fluoren-11-one: Another compound with significant ESIPT properties.
Uniqueness: 9H-Benzo(b)fluoren-9-one stands out due to its unique structure, which enhances its photophysical properties and makes it particularly useful in the study of ESIPT mechanisms and applications in materials science.
Propriétés
Numéro CAS |
109241-59-0 |
|---|---|
Formule moléculaire |
C17H10O |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
benzo[b]fluoren-9-one |
InChI |
InChI=1S/C17H10O/c18-17-7-3-5-12-9-15-13(10-16(12)17)8-11-4-1-2-6-14(11)15/h1-10H |
Clé InChI |
MZDGIVDOGXAKKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C2=CC4=CC=CC(=O)C4=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


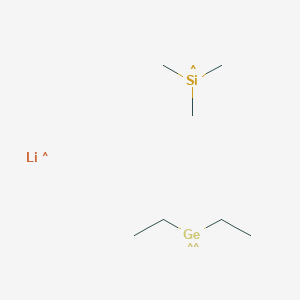
![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
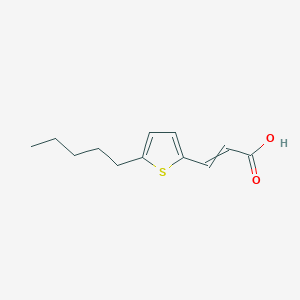
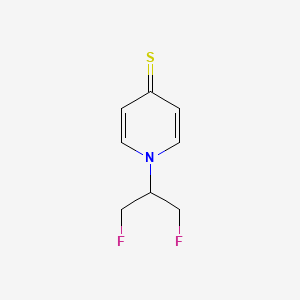
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
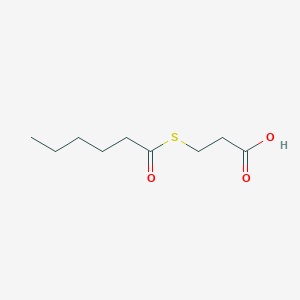
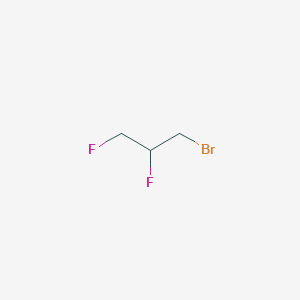

![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
